molecular formula C18H16N2O B1231051 3-ethyl-2-(2-phenylvinyl)-4(3H)-quinazolinone

3-ethyl-2-(2-phenylvinyl)-4(3H)-quinazolinone

Cat. No. B1231051
M. Wt: 276.3 g/mol
InChI Key: CEGAREJKMWDAQN-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-2-(2-phenylethenyl)-4-quinazolinone is a member of quinazolines.

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-Ethyl-2-(2-phenylvinyl)-4(3H)-quinazolinone and its derivatives have been studied for their synthesis and structural properties. For example, Yu et al. (1992) analyzed the X-ray crystallographic structures of quinazolinone cholecystokinin/gastrin receptor ligands, providing insights into their conformational preferences and receptor affinity (Yu et al., 1992).

Chemical Reactions and Transformations

  • Research by Smith et al. (1996) showed that 3-amino-2-methyl-4(3H)-quinazolinone can be doubly lithiated, leading to the synthesis of various 2-substituted derivatives, indicating its utility in creating diverse chemical structures (Smith et al., 1996).
  • Shen et al. (2015) developed a green approach for synthesizing 4(3H)-quinazolinones, highlighting their potential in sustainable chemistry applications (Shen et al., 2015).

Biological Activity and Pharmacology

  • A study by Mravljak et al. (2021) explored the synthesis of 2-substituted quinazolin-4(3H)-ones and evaluated their antioxidant properties, revealing the structure-activity relationships crucial for medicinal chemistry (Mravljak et al., 2021).
  • El-Shenawy (2017) synthesized new 3(4H)-quinazolinone derivatives and evaluated their antibacterial and antifungal activities, demonstrating the compound's potential in antimicrobial applications (El-Shenawy, 2017).

Photochemical Applications

  • Kaneko et al. (1986) investigated the photochemical behavior of 4(3H)-quinazolinone derivatives, revealing their potential in photoreactions and synthesis of complex molecules (Kaneko et al., 1986).

Anticonvulsant Activity

  • Wolfe et al. (1990) synthesized 4(3H)-quinazolinone derivatives and evaluated their anticonvulsant activity, contributing to the development of new therapeutic agents (Wolfe et al., 1990).

Chemical Sensing and Corrosion Inhibition

  • Zhang et al. (2007) used 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone as a fluoroionophore for Fe(3+) sensing, demonstrating its application in chemical sensing (Zhang et al., 2007).
  • Errahmany et al. (2020) assessed quinazolinone derivatives as corrosion inhibitors, showing their potential in material science (Errahmany et al., 2020).

properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

3-ethyl-2-[(E)-2-phenylethenyl]quinazolin-4-one

InChI

InChI=1S/C18H16N2O/c1-2-20-17(13-12-14-8-4-3-5-9-14)19-16-11-7-6-10-15(16)18(20)21/h3-13H,2H2,1H3/b13-12+

InChI Key

CEGAREJKMWDAQN-OUKQBFOZSA-N

Isomeric SMILES

CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC=CC=C3

SMILES

CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC=CC=C3

Canonical SMILES

CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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